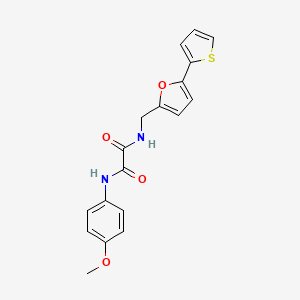

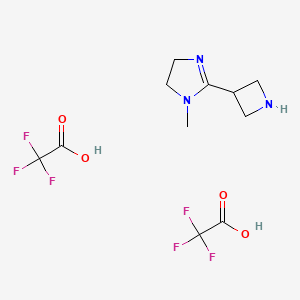

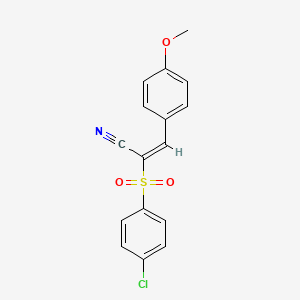

![molecular formula C15H16N2 B2904778 2-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline CAS No. 246247-91-6](/img/structure/B2904778.png)

2-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline” is a chemical compound that belongs to the class of nitrogen-containing heterocyclic compounds . It is a part of the larger family of isoquinoline compounds, which are known for their diverse biological properties .

Synthesis Analysis

The synthesis of such compounds often involves the use of 2-aminobenzylamines as substrates with aldehydes . For instance, a study describes the diversity-oriented synthesis of 2,2,3-substituted-2,3-dihydroquinolin-4 (1H)-ones vs. functionalised quinoline or N-alkenylindole derivatives through Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones .Molecular Structure Analysis

The molecular structure of “2-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline” is represented by the linear formula C15H14N2 . The compound has a molecular weight of 222.292 .Chemical Reactions Analysis

The compound is involved in cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals . This reaction is facilitated by using PEG-400 as an inexpensive, easy to handle, non-toxic and recyclable reaction medium .Scientific Research Applications

N-Heterocyclic Building Block

This compound serves as an important and pivotal N-heterocyclic building block found in many naturally occurring compounds and biologically active frameworks, such as thalifoline, pancratistin, and thalflavine .

Cancer Research

It has been identified as a novel, highly potent, and isoform-selective inhibitor of aldo-keto reductase AKR1C3, which is a target of interest in both breast and prostate cancer research .

Antifungal Activities

The compound has been evaluated for its in vitro antifungal activities against pathogenic fungi, with studies discussing its structure-activity relationships .

Proteomics Research

It is used as a biochemical for proteomics research, aiding in the study of proteins and their functions .

Mechanism of Action

Target of Action

Related compounds have been found to interact with thePeroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, inflammation, and other physiological processes .

Mode of Action

It is likely that this compound interacts with its target receptor, potentially leading to changes in cellular signaling pathways and gene expression .

Biochemical Pathways

Given its potential interaction with pparδ, it may influence pathways related to lipid metabolism, inflammation, and cellular energy homeostasis .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on its potential interaction with pparδ, it may influence cellular metabolism and inflammatory responses .

Safety and Hazards

Future Directions

Future research could focus on the development of novel synthetic routes towards the formation of these pharmaceutically important scaffolds . Additionally, the exploration of the biological potential of “2-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline” and its derivatives could be a promising direction .

properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c16-14-7-3-4-8-15(14)17-10-9-12-5-1-2-6-13(12)11-17/h1-8H,9-11,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFSVLGXQUCGKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=CC=CC=C3N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

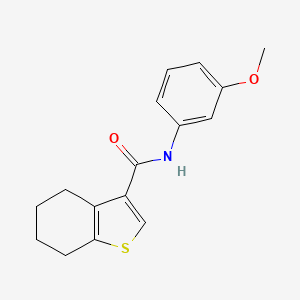

![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2904702.png)

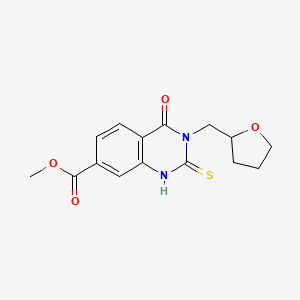

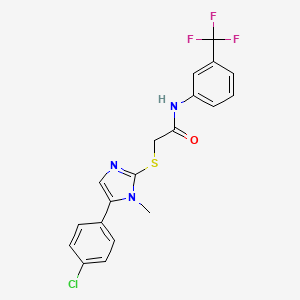

![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2904707.png)

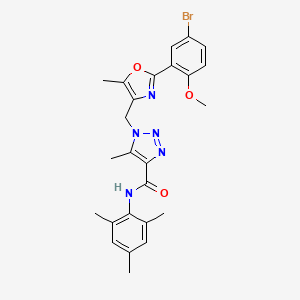

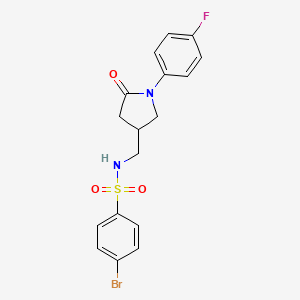

![N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2904709.png)

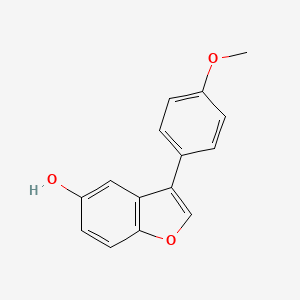

![2-[(2-Methoxyphenyl)methyl]pyrrolidine](/img/structure/B2904712.png)

![1-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2904714.png)